molecular formula C9H7F6N B14863339 2,6-Bis(trifluoromethyl)benzylamine

2,6-Bis(trifluoromethyl)benzylamine

Cat. No.: B14863339
M. Wt: 243.15 g/mol
InChI Key: YQTUOMPXMBNBLL-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzylamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl groups, which enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)benzylamine typically involves the reaction of 2,6-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the benzylamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions .

Major Products

The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzaldehyde, 2,6-bis(trifluoromethyl)benzoic acid, and various substituted benzylamine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(trifluoromethyl)benzylamine is unique due to the positioning of the trifluoromethyl groups at the 2 and 6 positions on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it more reactive and stable compared to its isomers and other similar compounds .

Properties

Molecular Formula

C9H7F6N

Molecular Weight

243.15 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H,4,16H2

InChI Key

YQTUOMPXMBNBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CN)C(F)(F)F

Origin of Product

United States

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